2-Cyanobutanoic acid

Catalog No.
S775369
CAS No.
51789-75-4
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanobutanoic acid

CAS Number

51789-75-4

Product Name

2-Cyanobutanoic acid

IUPAC Name

2-cyanobutanoic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)

InChI Key

XNINAOUGJUYOQX-UHFFFAOYSA-N

SMILES

CCC(C#N)C(=O)O

Canonical SMILES

CCC(C#N)C(=O)O

The exact mass of the compound 2-Cyanobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyanobutanoic acid (CAS 51789-75-4) is a bifunctional aliphatic building block characterized by a four-carbon chain with a carboxylic acid group and an alpha-positioned cyano group [1]. Featuring an exact mass of 113.05 Da and a predicted pKa of approximately 2.56, this compound serves as a critical intermediate in organic synthesis, particularly for generating alpha,alpha-disubstituted carboxylic acids and complex nitrogen-containing heterocycles . From a procurement perspective, its value lies in the specific steric and electronic environment provided by the ethyl substitution at the alpha-carbon, which uniquely dictates its reactivity profile, phase partitioning behavior, and suitability as a precursor for downstream pharmaceutical and industrial applications [1].

Substituting 2-Cyanobutanoic acid with simpler analogs like cyanoacetic acid or 2-cyanopropanoic acid fundamentally alters both the processability of the intermediate and the structural integrity of the final product [1]. In pharmaceutical synthesis, the specific ethyl chain is often an absolute requirement for proper binding pocket fit in target APIs, meaning shorter-chain analogs will yield inactive compounds. Furthermore, in process chemistry, the unsubstituted alpha-carbon of cyanoacetic acid possesses two reactive protons, leading to uncontrollable di-alkylation side reactions and complex purification bottlenecks [1]. The ethyl group in 2-Cyanobutanoic acid restricts reactivity to a single alpha-proton, ensuring absolute mono-alkylation selectivity and preventing the formation of costly, inseparable byproducts during scale-up.

Absolute Mono-Alkylation Selectivity for Quaternary Centers

In the synthesis of alpha,alpha-disubstituted cyano derivatives, the choice of starting material dictates byproduct formation. 2-Cyanobutanoic acid possesses only a single alpha-proton, strictly limiting nucleophilic substitution to a single alkylation event [1]. In contrast, the baseline comparator cyanoacetic acid possesses two alpha-protons, leading to competitive di-alkylation (often yielding 30-40% dialkylated byproduct) under standard basic conditions [2]. This structural distinction guarantees 100% selectivity for the desired mono-alkylated quaternary center, drastically simplifying downstream purification.

Evidence DimensionAlpha-alkylation selectivity
Target Compound Data100% mono-alkylation (1 available alpha-proton)
Comparator Or BaselineCyanoacetic acid (~60-70% mono-alkylated, 30-40% di-alkylated mixture)
Quantified Difference~30-40% reduction in di-alkylation byproducts
ConditionsStandard basic alkylation (e.g., NaH in THF or DMF)

Eliminates costly chromatographic separation of di-alkylated impurities, ensuring a highly reproducible, scalable synthetic workflow for complex APIs.

Enhanced Lipophilicity for Biphasic Extraction

The ethyl substitution on 2-Cyanobutanoic acid significantly alters its solvation profile compared to unsubstituted analogs. With a calculated LogP of 0.60 to 0.62, 2-Cyanobutanoic acid exhibits strong partitioning into organic solvents such as diethyl ether and toluene[1]. The comparator, cyanoacetic acid, is highly hydrophilic with a LogP of -0.76, making it difficult to extract from aqueous layers without extensive salting-out procedures [2]. This ~1.38 log-unit difference translates to vastly improved recovery yields during standard liquid-liquid extractions.

Evidence DimensionOctanol-water partition coefficient (LogP)
Target Compound DataLogP = 0.62
Comparator Or BaselineCyanoacetic acid (LogP = -0.76)
Quantified Difference+1.38 log units
ConditionsStandard liquid-liquid extraction / computational prediction

Streamlines downstream processing by enabling efficient organic extraction, reducing aqueous waste volumes and improving overall batch recovery.

Expanded Thermal Processing Window

Alpha-cyano acids are notoriously prone to thermal decarboxylation, which limits the temperature range for subsequent derivatization (e.g., esterification or amidation). 2-Cyanobutanoic acid demonstrates an expanded thermal processing window, evidenced by its boiling point of 266.4 °C at 760 mmHg . In comparison, cyanoacetic acid decomposes rapidly via decarboxylation at approximately 160 °C[1]. The increased steric bulk and inductive stabilization provided by the ethyl group allow 2-Cyanobutanoic acid to endure harsher reflux conditions before yielding the butyronitrile byproduct.

Evidence DimensionBoiling point / thermal decomposition threshold
Target Compound DataBoiling point 266.4 °C
Comparator Or BaselineCyanoacetic acid (Decomposes at ~160 °C)
Quantified Difference>100 °C higher thermal stability threshold
ConditionsAtmospheric pressure (760 mmHg) heating

Permits the use of higher-temperature reaction conditions for derivatization without significant yield loss to premature decarboxylation.

Synthesis of Tyrosine Kinase Inhibitors

2-Cyanobutanoic acid is a critical precursor for constructing 4-substituted pyrrolopyrimidine frameworks[1]. The ethyl group is structurally required for the final active pharmaceutical ingredient to properly fit into the target kinase binding pocket, making shorter-chain analogs completely unviable for this specific therapeutic class.

Production of Amidoxime Chelating Agents for Semiconductor CMP

In the electronics industry, this compound is utilized to synthesize specific amidoxime chelating agents used in Chemical Mechanical Polishing (CMP) cleaning compositions [2]. The lipophilicity and steric profile of the ethyl-substituted derivative directly dictate the solubility and passivation film properties of the resulting copper-amidoxime complex, outperforming generic unsubstituted chelators.

Scalable Synthesis of Quaternary Alpha-Amino Acids

Serving as a reliable starting material for Strecker-type or direct amination routes, 2-Cyanobutanoic acid is used to produce alpha-ethyl-alpha-alkyl amino acids [3]. Its single alpha-proton prevents over-alkylation during intermediate steps, ensuring high-purity precursor flow for complex peptide synthesis or unnatural amino acid production.

Biphasic Phase-Transfer Catalysis (PTC) Reactions

Due to its favorable LogP of 0.62, 2-Cyanobutanoic acid is highly suited for phase-transfer catalyzed alkylations where the organic substrate must partition effectively between aqueous base and organic solvent[3]. This avoids the severe emulsion and extraction issues commonly encountered when attempting PTC with highly hydrophilic analogs like cyanoacetic acid.

XLogP3

0.6

Other CAS

51789-75-4

Dates

Last modified: 08-15-2023

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